molecular formula C15H9ClO2 B14713162 10-Chloroanthracene-9-carboxylic acid CAS No. 6929-82-4

10-Chloroanthracene-9-carboxylic acid

Cat. No.: B14713162
CAS No.: 6929-82-4
M. Wt: 256.68 g/mol
InChI Key: QPPISUQIVCOXIA-UHFFFAOYSA-N
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Description

10-Chloroanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9ClO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a chlorine atom substituted at the 10th position and a carboxylic acid group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carboxylic acid typically involves the chlorination of anthracene followed by carboxylation. One common method is the reaction of anthracene with chlorine in the presence of a catalyst such as iron(III) chloride to produce 10-chloroanthracene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and carboxylation steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 10-Chloroanthracene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 10-Chloroanthracene-9-methanol or 10-Chloroanthracene-9-aldehyde.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

10-Chloroanthracene-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Chloroanthracene-9-carboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoinduced electron transfer, leading to the formation of reactive intermediates such as radicals. These intermediates can interact with molecular targets, leading to various chemical transformations .

Comparison with Similar Compounds

    9-Anthracenecarboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    10-Bromoanthracene-9-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.

Uniqueness: 10-Chloroanthracene-9-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in photochemistry and material science .

Properties

CAS No.

6929-82-4

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

10-chloroanthracene-9-carboxylic acid

InChI

InChI=1S/C15H9ClO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18)

InChI Key

QPPISUQIVCOXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(=O)O

Origin of Product

United States

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